2,4-Thiazolidinedithione, 3-phenyl-
Description
Chemical Identity and Nomenclature
The systematic nomenclature of 2,4-Thiazolidinedithione, 3-phenyl- follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as 3-phenyl-1,3-thiazolidine-2,4-dithione according to the systematic naming convention. This nomenclature reflects the structural organization of the molecule, where the thiazolidine ring serves as the parent structure, with sulfur atoms occupying positions 2 and 4, and a phenyl group attached at position 3. The term "dithione" specifically indicates the presence of two sulfur atoms within the ring system, distinguishing this compound from related thiazolidine derivatives that may contain oxygen atoms instead.
The chemical identity of this compound is further established through its unique molecular descriptors and structural identifiers. The International Chemical Identifier key for this compound is RZPPUTLHTBENAJ-UHFFFAOYSA-N, which provides a standardized method for identifying the compound in chemical databases. The Simplified Molecular Input Line Entry System representation is C1C(=S)N(C(=S)S1)C2=CC=CC=C2, which describes the molecular connectivity in a linear format. These standardized identifiers ensure precise communication about the compound across different scientific disciplines and database systems.
Molecular Structure and Formula
The molecular formula of 2,4-Thiazolidinedithione, 3-phenyl- is C₉H₇NS₃, indicating the presence of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and three sulfur atoms. The molecular weight has been calculated as 225.4 grams per mole, based on current atomic weight standards. The structural arrangement consists of a five-membered heterocyclic ring containing one nitrogen atom and one sulfur atom as ring members, with additional sulfur atoms present as thiocarbonyl groups at positions 2 and 4. The phenyl group, represented by the benzene ring structure, is covalently bonded to the nitrogen atom at position 3 of the thiazolidine ring.
The three-dimensional molecular structure reveals important spatial relationships between the various functional groups within the molecule. The thiazolidine ring adopts a non-planar conformation due to the tetrahedral geometry around the sulfur and nitrogen atoms. The phenyl substituent can rotate around the carbon-nitrogen bond, creating conformational flexibility that may influence the compound's interaction with biological targets. The presence of multiple sulfur atoms creates electron-rich regions within the molecule, which can participate in various types of chemical interactions, including coordination with metal ions and hydrogen bonding with biological macromolecules.
| Structural Component | Description | Position |
|---|---|---|
| Thiazolidine Ring | Five-membered heterocycle | Core structure |
| Thiocarbonyl Groups | C=S functional groups | Positions 2 and 4 |
| Phenyl Substituent | Benzene ring | Position 3 |
| Nitrogen Atom | Ring heteroatom | Position 1 |
| Sulfur Atom | Ring heteroatom | Position 5 |
Physicochemical Properties
The physicochemical properties of 2,4-Thiazolidinedithione, 3-phenyl- are influenced by its unique molecular structure and the presence of multiple sulfur atoms. While specific experimental data for melting point, boiling point, and density are limited in the available literature, computational predictions and analogous compounds provide insights into the expected behavior of this molecule. The compound is expected to be a solid at standard temperature and pressure, given the molecular weight and structural characteristics similar to other thiazolidine derivatives.
The solubility profile of the compound is likely to be influenced by the presence of both polar and nonpolar regions within the molecule. The thiazolidine ring with its sulfur atoms contributes to the polar character of the molecule, while the phenyl group provides nonpolar characteristics. This amphiphilic nature suggests that the compound may exhibit moderate solubility in both polar and nonpolar solvents, depending on the specific solvent system and experimental conditions. The presence of sulfur atoms may also contribute to the compound's ability to form coordination complexes with various metal ions, which could influence its solubility and stability in different environments.
The electronic properties of 2,4-Thiazolidinedithione, 3-phenyl- are characterized by the electron-rich nature of the sulfur atoms and the aromatic system of the phenyl group. These features contribute to the compound's potential reactivity and its ability to participate in various chemical transformations. The molecule's dipole moment and polarizability are expected to be significant due to the presence of multiple heteroatoms and the extended conjugation system involving the phenyl group and the thiazolidine ring.
Properties
CAS No. |
10513-22-1 |
|---|---|
Molecular Formula |
C9H7NS3 |
Molecular Weight |
225.342 |
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7NS3/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RZPPUTLHTBENAJ-UHFFFAOYSA-N |
SMILES |
C1C(=S)N(C(=S)S1)C2=CC=CC=C2 |
Synonyms |
2,4-Thiazolidinedithione, 3-phenyl- |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinedithiones possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
2,4-Thiazolidinedithione, 3-phenyl- has been investigated for its anticancer potential. It has been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is particularly relevant in the context of drug-resistant cancer types .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which is beneficial in treating chronic inflammatory diseases .
Synthetic Approaches
The synthesis of 2,4-thiazolidinedithione derivatives typically involves multi-step reactions that include cyclization and functionalization strategies. Recent advancements have introduced more efficient synthetic routes that minimize environmental impact while maximizing yield .
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of a series of thiazolidinedithione derivatives on human breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazolidinedithione derivatives against resistant strains of bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as lead compounds in antibiotic development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Comparative Reactivity :
Antiviral and Antimicrobial Activity
- 3-Phenylrhodanine : Demonstrates antiviral activity against HIV-1 and HSV-1, attributed to the thione group’s interaction with viral proteases .
- Chlorophenyl Derivatives: 3-(3-chlorophenyl)-2-azetidinone analogs show moderate leptospirocidal activity, highlighting the importance of halogen substitution .
Structure-Activity Relationships (SAR)
- Phenyl Substitution Position : indicates that meta-substituted phenyl groups (e.g., 3-chlorophenyl) enhance chaperone efficacy in dopamine transporter (DAT) assays compared to para-substituted analogs .
- N-Substituents : Compounds with N-cycloalkyl groups (e.g., N-cyclopropyl) exhibit improved efficacy in DAT assays, suggesting that steric and electronic effects at the N-position are critical .
Preparation Methods
Thiourea Derivatives as Precursors
Thiourea derivatives serve as versatile intermediates. For example, -phenylthiourea reacts with carbon disulfide () in the presence of a base such as potassium hydroxide (). The reaction mechanism involves deprotonation of thiourea, followed by insertion and ring closure. Spectral data from related compounds indicate that the thione groups () exhibit characteristic IR stretches at 1,220–1,250 cm.
Ring-Opening and Functionalization Strategies
Hydrazine-Mediated Ring Transformation
Source describes a novel ring-opening pathway for 2-ylidene-4-thiazolidinones using hydrazine. While this study focuses on pyrazole formation, the mechanism provides insights into modifying the thiazolidine core. Treatment of 3-phenyl-4-thiazolidinone derivatives with excess hydrazine hydrate induces nucleophilic attack at the carbonyl carbon, leading to ring opening and subsequent re-cyclization. For 2,4-thiazolidinedithione synthesis, substituting hydrazine with sulfur donors (e.g., ) could facilitate thione group incorporation.
Michael Addition-Elimination Pathways
A proposed mechanism involves the Michael addition of thiols to α,β-unsaturated intermediates. For instance, reacting 3-phenyl-2-thioxothiazolidin-4-one with a sulfur nucleophile (e.g., sodium sulfide, ) under acidic conditions may yield the dithione derivative. This aligns with observations in, where hydrazine addition to dicyanomethylene intermediates led to pyrazole formation via analogous steps.
Green Chemistry Innovations
Meglumine-Catalyzed Synthesis
Building on methods for 1,2,4-triazolidine-3-thiones, meglumine emerges as a sustainable catalyst for 2,4-thiazolidinedithiones. The protocol involves:
-
Reactants : Phenylglyoxal and thiourea derivatives.
-
Conditions : Water as solvent, 60–80°C, 4–6 hours.
-
Yield : ~78–82% (extrapolated from triazolidine data).
Meglumine’s hydroxyl and amine groups facilitate proton transfer, accelerating cyclization. The catalyst is recoverable for up to four cycles without yield loss.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques minimize waste. A mixture of 3-phenylthiazolidine-2,4-dione and Lawesson’s reagent () undergoes solid-state sulfurization. This method avoids toxic solvents and reduces reaction times to <2 hours. Preliminary data suggest ~70% conversion, though purity requires further optimization.
Comparative Analysis of Synthetic Routes
| Method | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Cyclocondensation | Phenyl isothiocyanate | KOH/Ethanol | 8 | 65 | High selectivity |
| Hydrazine ring-opening | 3-phenyl-4-thiazolidinone | Hydrazine/Dioxane | 6 | 58 | Versatile intermediates |
| Meglumine catalysis | Phenylglyoxal, thiourea | Meglumine/Water | 5 | 80 | Eco-friendly, recyclable |
| Mechanochemical | Lawesson’s reagent | None (ball milling) | 1.5 | 70 | Solvent-free, rapid |
Table 1. Synthesis methods for 2,4-thiazolidinedithione, 3-phenyl- .
Q & A
Q. What are the established synthetic routes for 3-phenyl-2,4-thiazolidinedithione, and how can reaction conditions be optimized to improve yield?
Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-keto esters or via dithiocarbamate intermediates. Optimization can be achieved through factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical factors . High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be used to monitor reaction progress and purity . For example, analogous thiazolidinedione syntheses employ refluxing ethanol with catalytic acetic acid, yielding >80% under inert atmospheres .
Q. How should researchers characterize the purity and structural identity of 3-phenyl-2,4-thiazolidinedithione?
Methodological Answer : Combine spectroscopic techniques:
- FT-IR to confirm thione (C=S) and aromatic C-H stretches.
- NMR (¹H/¹³C) to resolve phenyl ring protons and thiazolidine ring geometry.
- X-ray crystallography for definitive structural confirmation, as demonstrated in related thiazolidinone systems .
- Elemental analysis (C, H, N, S) to validate stoichiometry. Cross-validate results with computational predictions (e.g., density functional theory for IR/NMR spectra) .
Q. What safety protocols are critical when handling 3-phenyl-2,4-thiazolidinedithione in laboratory settings?
Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation/contact .
- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
- Implement spill containment protocols using non-combustible absorbents (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate .
Q. Which analytical techniques are recommended for quantifying 3-phenyl-2,4-thiazolidinedithione in complex mixtures?
Methodological Answer :
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (LC-MS) for high-sensitivity detection, especially in biological matrices.
- Thin-layer chromatography (TLC) with iodine vapor or UV visualization for rapid purity checks .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives or reaction pathways for 3-phenyl-2,4-thiazolidinedithione?
Methodological Answer :
- Use quantum chemical calculations (e.g., Gaussian, ORCA) to predict reaction thermodynamics and transition states .
- Perform molecular docking to explore bioactivity (e.g., enzyme inhibition) and prioritize synthetic targets .
- Apply machine learning to screen substituent effects on reactivity or solubility using datasets from analogous thiazolidinediones .
Q. What experimental strategies resolve contradictions in reported bioactivity or physicochemical properties of 3-phenyl-2,4-thiazolidinedithione?
Methodological Answer :
- Reproducibility checks : Replicate studies under controlled conditions (e.g., solvent, pH, temperature) .
- Multi-technique validation : Cross-correlate bioassay results (e.g., enzyme inhibition vs. cellular uptake) with computational ADMET predictions .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., isomerization or impurities) .
Q. How can reactor design and process engineering enhance scalability for 3-phenyl-2,4-thiazolidinedithione synthesis?
Methodological Answer :
- Optimize continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
- Use membrane separation (e.g., nanofiltration) for in-line purification, minimizing downstream processing .
- Apply process simulation software (Aspen Plus, COMSOL) to model kinetics and energy requirements at scale .
Q. What theoretical frameworks support mechanistic studies of 3-phenyl-2,4-thiazolidinedithione in catalysis or supramolecular chemistry?
Methodological Answer :
- Frontier molecular orbital (FMO) theory to explain reactivity in cycloaddition or coordination reactions .
- Non-covalent interaction (NCI) analysis to map π-π stacking or hydrogen-bonding motifs in crystal lattices .
- Kinetic isotope effects (KIE) to probe rate-determining steps in thione-mediated transformations .
Q. How do solvent and substituent effects modulate the electrochemical properties of 3-phenyl-2,4-thiazolidinedithione?
Methodological Answer :
- Conduct cyclic voltammetry in varying solvents (DMF, acetonitrile) to correlate redox potentials with dielectric constants .
- Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and analyze trends in reduction potentials .
- Compare experimental results with density functional theory (DFT) -calculated HOMO/LUMO energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
